molecular formula C23H26N6O3S B11070575 2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B11070575
M. Wt: 466.6 g/mol
InChI Key: AFHALPUJUWXLDT-UHFFFAOYSA-N
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Description

2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolophthalazine derivatives

Preparation Methods

The synthesis of 2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolophthalazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the triazolophthalazine intermediate with benzenesulfonyl chloride in the presence of a base.

    Attachment of the morpholinoethyl group: The final step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinoethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other triazolophthalazine derivatives and kinase inhibitors. Some examples are:

The uniqueness of 2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE lies in its specific molecular structure, which confers distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C23H26N6O3S/c1-16-7-8-18(15-21(16)33(30,31)24-9-10-28-11-13-32-14-12-28)22-25-26-23-20-6-4-3-5-19(20)17(2)27-29(22)23/h3-8,15,24H,9-14H2,1-2H3

InChI Key

AFHALPUJUWXLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)NCCN5CCOCC5

Origin of Product

United States

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